Home > Products > Screening Compounds P35053 > 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 896834-00-7

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Catalog Number: EVT-2575237
CAS Number: 896834-00-7
Molecular Formula: C21H23BrN6O3
Molecular Weight: 487.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as a purine derivative with specific modifications that enhance its biological activity. Its unique structure includes a bromophenyl group and a morpholinoethyl substituent, which may contribute to its pharmacological properties. The chemical structure can be represented by the molecular formula C22H25BrN6O3C_{22}H_{25}BrN_{6}O_{3} and has a molecular weight of approximately 456.9 g/mol .

Synthesis Analysis

The synthesis of 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available purine derivatives and brominated phenyl compounds.
  2. Bromination: The introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution reactions using bromine or brominating agents.
  3. Formation of Imidazo[2,1-f]purine: This step may involve cyclization reactions where the purine core is formed through condensation reactions.
  4. Morpholinoethyl Substitution: The morpholinoethyl group is introduced via nucleophilic substitution reactions involving morpholine derivatives.
  5. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features:

  • Imidazo[2,1-f]purine Core: This bicyclic structure provides the foundational framework for the compound's biological activity.
  • Substituents: The presence of a 4-bromophenyl group enhances lipophilicity and may influence receptor binding interactions. The morpholinoethyl moiety adds flexibility and potential for interaction with biological targets.
  • Geometric Configuration: The spatial arrangement of substituents impacts the compound's pharmacodynamics and pharmacokinetics.

Computational studies using molecular modeling techniques can provide insights into the conformational dynamics of this compound .

Chemical Reactions Analysis

The chemical reactivity of 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione includes:

  • Nucleophilic Substitution Reactions: The morpholinoethyl group can undergo further modifications through nucleophilic attack on electrophiles.
  • Electrophilic Aromatic Substitution: The brominated phenyl ring can participate in additional substitution reactions to introduce new functional groups.
  • Degradation Pathways: Under certain conditions (e.g., extreme pH or temperature), the imidazo[2,1-f]purine structure may undergo hydrolysis or oxidation.

These reactions are crucial for understanding the compound's stability and potential metabolic pathways in biological systems .

Mechanism of Action

The mechanism of action for 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily linked to its interaction with specific biological targets such as:

  • Receptor Binding: The compound may act as an antagonist or agonist at certain receptors involved in cellular signaling pathways.
  • Enzyme Inhibition: It could inhibit enzymes that play key roles in cancer cell proliferation or survival mechanisms.

In vitro studies are necessary to elucidate the specific pathways affected by this compound and quantify its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

  • Molecular Weight: Approximately 456.9 g/mol
  • Solubility: Solubility data in various solvents (e.g., water, ethanol) would be essential for formulation studies.
  • Melting Point: Determining the melting point can provide insights into purity and crystalline form.

These properties significantly influence the compound's formulation for therapeutic use .

Applications

The potential applications of 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

  • Anticancer Agents: Given its structural features similar to known anticancer compounds, it may be developed as a novel therapeutic agent targeting specific cancers.
  • Biochemical Probes: Its ability to interact with biological macromolecules makes it suitable for use as a probe in biochemical research.

Further research into its efficacy and safety profiles will be necessary to establish its viability in clinical settings .

Properties

CAS Number

896834-00-7

Product Name

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

IUPAC Name

6-(4-bromophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Molecular Formula

C21H23BrN6O3

Molecular Weight

487.358

InChI

InChI=1S/C21H23BrN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3

InChI Key

SMKZNTWUHNSYBM-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCN5CCOCC5)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.